Cas no 72232-49-6 (2-Chloro-3-methoxyphenol)

2-Chloro-3-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-methoxyphenol
- Phenol,2-chloro-3-methoxy-
- 2-Chloro-3-hydroxyanisole
- 2-chloro-3-methoxy-phenol
- QGLVWTFUWVTDEQ-UHFFFAOYSA-N
- SBB087322
- FCH859151
- 2-Chloro-3-methoxyphenol, AldrichCPR
- RP22225
- MB06074
- OR399014
- ST2409793
- AB0026431
- AX8072775
- W8095
-
- MDL: MFCD08275690
- インチ: 1S/C7H7ClO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3
- InChIKey: QGLVWTFUWVTDEQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C([H])=C([H])C([H])=C1OC([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 158.01300
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 56-58 ºC
- ふってん: 227-228 ºC
- フラッシュポイント: 99.6±21.8 ºC,
- ようかいど: 微溶性(1.6 g/l)(25ºC)、
- PSA: 29.46000
- LogP: 2.05420
2-Chloro-3-methoxyphenol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 41
- セキュリティの説明: 26-39
- ちょぞうじょうけん:Sealed in dry,Room Temperature
2-Chloro-3-methoxyphenol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
2-Chloro-3-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066009-100mg |
2-Chloro-3-methoxyphenol |
72232-49-6 | 98% | 100mg |
¥39.00 | 2024-05-02 | |
eNovation Chemicals LLC | D957387-5g |
2-Chloro-3-methoxyphenol |
72232-49-6 | 97% | 5g |
$155 | 2024-06-07 | |
Fluorochem | 078317-5g |
2-Chloro-3-methoxyphenol |
72232-49-6 | 95% | 5g |
£120.00 | 2022-03-01 | |
TRC | C368248-100mg |
2-Chloro-3-methoxyphenol |
72232-49-6 | 100mg |
$ 80.00 | 2022-04-01 | ||
abcr | AB443871-10 g |
2-Chloro-3-methoxyphenol; . |
72232-49-6 | 10g |
€445.40 | 2023-04-22 | ||
eNovation Chemicals LLC | D523401-1g |
2-Chloro-3-Methoxyphenol |
72232-49-6 | 97% | 1g |
$160 | 2024-05-24 | |
abcr | AB443871-5 g |
2-Chloro-3-methoxyphenol; . |
72232-49-6 | 5g |
€262.20 | 2023-04-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066009-250mg |
2-Chloro-3-methoxyphenol |
72232-49-6 | 98% | 250mg |
¥58.00 | 2024-05-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA373-200mg |
2-Chloro-3-methoxyphenol |
72232-49-6 | 98% | 200mg |
96.0CNY | 2021-07-10 | |
Chemenu | CM117304-5g |
2-Chloro-3-methoxyphenol |
72232-49-6 | 95+% | 5g |
$156 | 2024-07-24 |
2-Chloro-3-methoxyphenol 関連文献
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
2-Chloro-3-methoxyphenolに関する追加情報
Introduction to 2-Chloro-3-methoxyphenol (CAS No. 72232-49-6)
2-Chloro-3-methoxyphenol, with the chemical formula C₇H₆ClO₂ and CAS number 72232-49-6, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, characterized by its chloro and methoxy substituents on a phenolic ring, has garnered attention due to its versatile reactivity and potential applications in medicinal chemistry. The structural features of 2-Chloro-3-methoxyphenol make it a valuable precursor for the development of various bioactive molecules, including antimicrobial agents, anti-inflammatory drugs, and other therapeutic compounds.
The chemical properties of 2-Chloro-3-methoxyphenol contribute to its utility in synthetic pathways. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring influences its reactivity in nucleophilic substitution, electrophilic aromatic substitution, and other organic transformations. This balance of functional groups allows for diverse modifications, making it a cornerstone in the synthesis of more complex molecules. Researchers have leveraged these properties to explore novel pharmacophores and optimize drug-like characteristics.
In recent years, the pharmaceutical industry has shown increasing interest in 2-Chloro-3-methoxyphenol due to its role in synthesizing active pharmaceutical ingredients (APIs). Its incorporation into drug candidates has been linked to enhanced binding affinity and improved pharmacokinetic profiles. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The molecular interactions facilitated by the chloro and methoxy groups have been fine-tuned to achieve higher selectivity and efficacy.
One of the most compelling aspects of 2-Chloro-3-methoxyphenol is its application in the development of antimicrobial agents. The phenolic core is known for its ability to disrupt microbial cell membranes and inhibit vital metabolic pathways. Studies have demonstrated that modifications around this scaffold can significantly enhance antibacterial and antifungal properties. The synthetic flexibility of 2-Chloro-3-methoxyphenol allows chemists to explore a wide range of derivatives, each with unique biological activities. This adaptability has made it a preferred choice for researchers aiming to combat drug-resistant pathogens.
The pharmaceutical research involving 2-Chloro-3-methoxyphenol has also extended into the realm of neurodegenerative diseases. Preliminary studies suggest that certain derivatives may interact with specific neurotransmitter receptors, offering potential therapeutic benefits. The ability to modulate these interactions without causing significant side effects remains a key focus area. The compound’s structural motif has been incorporated into molecules designed to protect against oxidative stress and neuroinflammation, which are hallmark features of conditions like Alzheimer’s disease.
From a synthetic chemistry perspective, 2-Chloro-3-methoxyphenol serves as a versatile building block for constructing more complex heterocyclic compounds. Its reactivity allows for the introduction of additional functional groups, enabling the creation of libraries of novel compounds for high-throughput screening. Advances in catalytic methods have further streamlined its incorporation into synthetic routes, reducing reaction times and improving yields. These advancements underscore the compound’s importance in modern drug discovery pipelines.
The industrial applications of 2-Chloro-3-methoxyphenol extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives have been explored as intermediates for pesticides and herbicides due to their ability to interfere with essential biological processes in pests while maintaining environmental safety. The development of such compounds aligns with global efforts to create sustainable agricultural practices without compromising efficacy.
In conclusion, 2-Chloro-3-methoxyphenol (CAS No. 72232-49-6) is a multifaceted compound with significant implications across multiple domains of chemical research and industry. Its unique structural features enable diverse applications in pharmaceuticals, agrochemicals, and material science. As research continues to uncover new methodologies for its synthesis and functionalization, the potential uses for this compound are likely to expand further. The ongoing exploration of its derivatives underscores its enduring relevance in advancing scientific knowledge and developing innovative solutions.
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